![molecular formula C20H20N2O3 B5815865 ethyl 3-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]propanoate](/img/structure/B5815865.png)
ethyl 3-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]propanoate
Overview
Description
Ethyl 3-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]propanoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as 4-Methylphenyl 2-(3-oxo-2-phenylindolin-1-yl)propanoate or MPPI.
Mechanism of Action
The mechanism of action of Ethyl 3-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]propanoate is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes that are involved in the development of cancer cells. It is also believed to have antioxidant properties that protect cells from damage caused by free radicals.
Biochemical and Physiological Effects:
Ethyl 3-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]propanoate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce the risk of cancer. It has also been shown to have anti-inflammatory and antioxidant properties that protect cells from damage caused by free radicals.
Advantages and Limitations for Lab Experiments
The advantages of using Ethyl 3-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]propanoate in lab experiments include its ability to inhibit the growth of cancer cells and its antioxidant properties. However, the limitations of using this compound in lab experiments include its high cost and limited availability.
Future Directions
There are several future directions for the use of Ethyl 3-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]propanoate in scientific research. One possible direction is the development of new drugs for the treatment of cancer and other diseases. Another possible direction is the development of new materials for electronic and optical devices. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Synthesis Methods
The synthesis of Ethyl 3-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]propanoate is a multistep process that involves the reaction of various reagents. The synthesis method involves the reaction of 4-methylacetophenone with hydrazine hydrate to form 4-methylphenylhydrazine. This compound is then reacted with 2-(3-oxo-2-phenylindolin-1-yl)acetic acid to form Ethyl 3-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]propanoate.
Scientific Research Applications
Ethyl 3-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]propanoate has various applications in scientific research. This compound has been used in the development of new drugs for the treatment of cancer, diabetes, and other diseases. It has also been used in the development of new materials for electronic and optical devices.
properties
IUPAC Name |
ethyl 3-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-3-25-18(23)12-13-22-20(24)17-7-5-4-6-16(17)19(21-22)15-10-8-14(2)9-11-15/h4-11H,3,12-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXSXIOBOHKRHOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN1C(=O)C2=CC=CC=C2C(=N1)C3=CC=C(C=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301322175 | |
Record name | ethyl 3-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301322175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
10.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24804496 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
694456-49-0 | |
Record name | ethyl 3-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301322175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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